2,4-Dibromo-5-fluorophenylboronic acid pincol ester
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Overview
Description
2,4-Dibromo-5-fluorophenylboronic acid pincol ester is an organoboron compound with the molecular formula C12H14BBr2FO2 and a molecular weight of 379.86 g/mol . This compound is characterized by the presence of boronic acid and pinacol ester functional groups, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-fluorophenylboronic acid pincol ester typically involves the reaction of 2,4-dibromo-5-fluorophenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-fluorophenylboronic acid pincol ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids and reduction to form boranes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like ethanol or water are commonly used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents are used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed:
Coupling Products: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.
Oxidation Products: Boronic acids are formed upon oxidation.
Reduction Products: Boranes are formed upon reduction.
Scientific Research Applications
2,4-Dibromo-5-fluorophenylboronic acid pincol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-fluorophenylboronic acid pincol ester in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
2-Fluoropyridine-5-boronic acid pinacol ester: Similar in structure but contains a pyridine ring instead of a phenyl ring.
2,4-Dibromo-5-fluorophenylboronic acid: Lacks the pinacol ester group, making it less stable and less versatile in reactions.
Uniqueness: 2,4-Dibromo-5-fluorophenylboronic acid pincol ester is unique due to its stability and versatility in various chemical reactions, particularly in Suzuki-Miyaura coupling . The presence of both bromine and fluorine atoms enhances its reactivity and selectivity in organic synthesis .
Properties
IUPAC Name |
2-(2,4-dibromo-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBr2FO2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)9(15)6-8(7)14/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBWOFXGVZQBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBr2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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